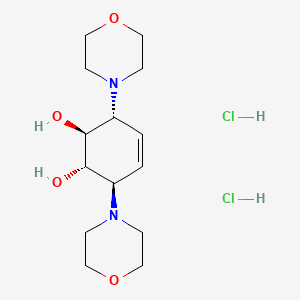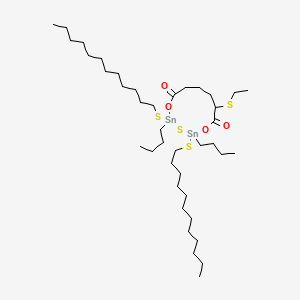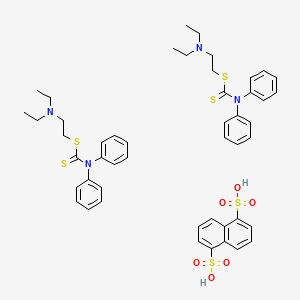
Einecs 216-820-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phencarbamide napadisilate is an anti-spasmodic and anticholinergic compound primarily used during parturition. It exhibits a specific antispasmodic action on smooth muscle, both directly like papaverine and through the autonomic nervous system, similar to atropine . Additionally, it possesses analgesic properties .
Méthodes De Préparation
The preparation of phencarbamide napadisilate involves synthetic routes that include the esterification of carbamothioic acid with diphenyl groups and the subsequent reaction with diethylaminoethyl . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Analyse Des Réactions Chimiques
Phencarbamide napadisilate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Applications De Recherche Scientifique
Phencarbamide napadisilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antispasmodic and anticholinergic properties.
Biology: Researchers utilize it to understand the mechanisms of smooth muscle relaxation.
Medicine: It is employed in obstetrics to manage spasms during parturition.
Mécanisme D'action
Phencarbamide napadisilate exerts its effects by targeting smooth muscle cells. It acts directly on the muscle fibers, similar to papaverine, and also influences the autonomic nervous system, akin to atropine . The compound binds to muscarinic receptors, inhibiting acetylcholine and leading to muscle relaxation .
Comparaison Avec Des Composés Similaires
Phencarbamide napadisilate can be compared with other antispasmodic and anticholinergic compounds such as:
Papaverine: Similar in its direct action on smooth muscle.
Atropine: Shares the mechanism of action through the autonomic nervous system.
Hyoscine: Another anticholinergic with similar applications in smooth muscle relaxation.
Phencarbamide napadisilate is unique due to its dual mechanism of action, combining both direct muscle relaxation and autonomic nervous system influence .
Propriétés
Numéro CAS |
1675-05-4 |
|---|---|
Formule moléculaire |
C48H56N4O6S6 |
Poids moléculaire |
977.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N,N-diphenylcarbamodithioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H24N2S2.C10H8O6S2/c2*1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
Clé InChI |
UEFKJUIPCKDPLK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


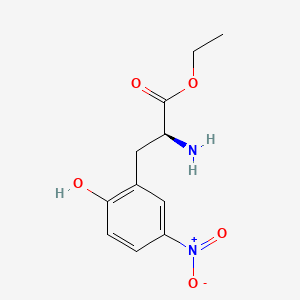
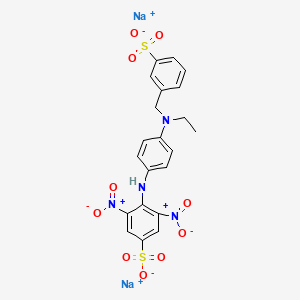
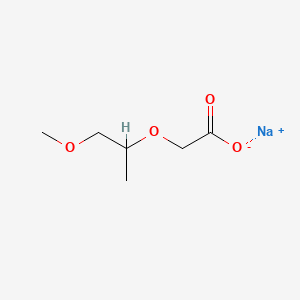
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
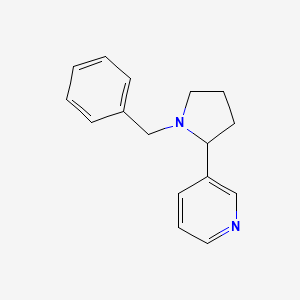

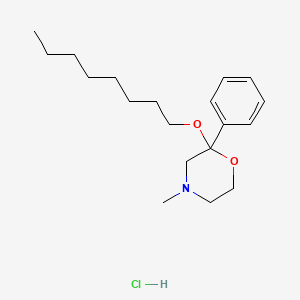
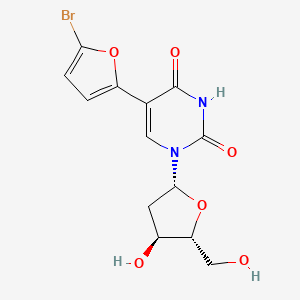
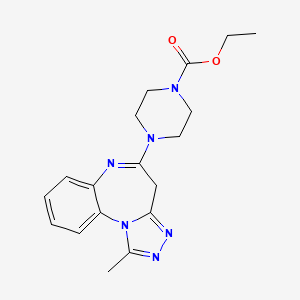
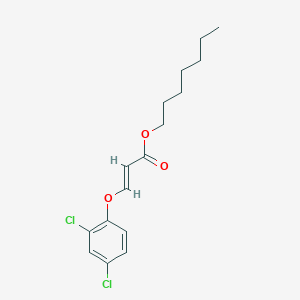
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
